molecular formula C9H11BF3KO2 B6185494 potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide CAS No. 1632070-93-9

potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide

Cat. No.: B6185494
CAS No.: 1632070-93-9
M. Wt: 258.1
InChI Key:
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Description

Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide is a chemical compound with the molecular formula C9H11BF3KO2. It is primarily used in research and development settings, particularly in the field of organic chemistry. This compound is known for its unique structure, which includes a trifluoroborate group attached to a phenyl ring substituted with two methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide typically involves the reaction of [(3,5-dimethoxyphenyl)methyl]boronic acid with potassium fluoride and boron trifluoride. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding boranes or other reduced species.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., bromine, chlorine) and alkoxides (e.g., sodium methoxide). Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic aqueous solutions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous solvents like THF or diethyl ether.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives with various functional groups replacing the trifluoroborate group.

    Oxidation Reactions: Products include quinones and other oxidized phenyl derivatives.

    Reduction Reactions: Products include boranes and other reduced species.

Scientific Research Applications

Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide has several scientific research applications, including:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Material Science:

    Catalysis: Used as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling reactions and polymerization processes.

Mechanism of Action

The mechanism of action of potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide involves its ability to act as a nucleophile or electrophile in chemical reactions. The trifluoroborate group can participate in various reactions, including substitution and addition reactions, by forming stable intermediates with other reactants. The phenyl ring and methoxy groups can also influence the reactivity and selectivity of the compound in different chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Potassium [(3,5-dimethoxyphenyl)methyl]boranuide: Similar structure but lacks the trifluoroborate group.

    Potassium [(3,5-dimethoxyphenyl)methyl]fluoroboranuide: Contains a fluoroborate group instead of a trifluoroborate group.

    Potassium [(3,5-dimethoxyphenyl)methyl]chloroboranuide: Contains a chloroborate group instead of a trifluoroborate group.

Uniqueness

Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide is unique due to the presence of the trifluoroborate group, which imparts distinct reactivity and stability compared to other boron-containing compounds. This makes it particularly valuable in organic synthesis and catalysis, where its unique properties can be leveraged to achieve specific chemical transformations.

Properties

CAS No.

1632070-93-9

Molecular Formula

C9H11BF3KO2

Molecular Weight

258.1

Purity

95

Origin of Product

United States

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